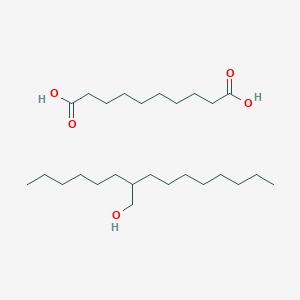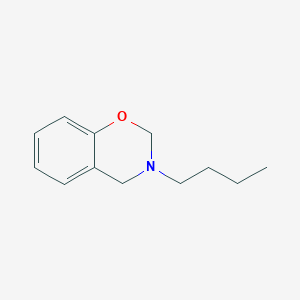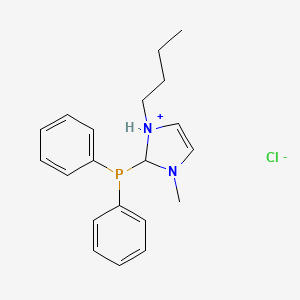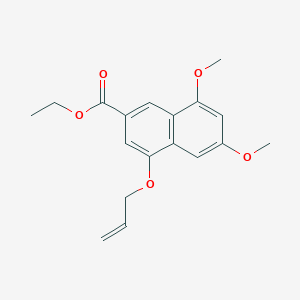![molecular formula C16H28Br2O2 B14239361 2-[(11,11-Dibromoundec-10-EN-1-YL)oxy]oxane CAS No. 544476-90-6](/img/structure/B14239361.png)
2-[(11,11-Dibromoundec-10-EN-1-YL)oxy]oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(11,11-Dibromoundec-10-EN-1-YL)oxy]oxane is a chemical compound with the molecular formula C15H27Br2O It is characterized by the presence of a dibromoalkene group attached to an oxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(11,11-Dibromoundec-10-EN-1-YL)oxy]oxane typically involves the reaction of 11,11-dibromoundec-10-en-1-ol with tetrahydropyran in the presence of an acid catalyst. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Acidic catalysts such as p-toluenesulfonic acid
Solvent: Anhydrous conditions using solvents like dichloromethane
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-[(11,11-Dibromoundec-10-EN-1-YL)oxy]oxane undergoes various chemical reactions, including:
Oxidation: The dibromoalkene group can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the dibromoalkene group to alkenes or alkanes.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Epoxides: Formed through oxidation reactions.
Alkenes/Alkanes: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2-[(11,11-Dibromoundec-10-EN-1-YL)oxy]oxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive dibromoalkene group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-[(11,11-Dibromoundec-10-EN-1-YL)oxy]oxane involves its interaction with various molecular targets. The dibromoalkene group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This reactivity can lead to the modification of proteins, nucleic acids, and other cellular components, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(11-Bromoundec-10-EN-1-YL)oxy]oxane
- 2-[(11,11-Dichloroundec-10-EN-1-YL)oxy]oxane
- 2-[(11,11-Difluoroundec-10-EN-1-YL)oxy]oxane
Uniqueness
2-[(11,11-Dibromoundec-10-EN-1-YL)oxy]oxane is unique due to the presence of two bromine atoms, which confer distinct reactivity and chemical properties compared to its mono-bromo, dichloro, and difluoro analogs. This makes it particularly useful in applications requiring specific reactivity and selectivity.
Propiedades
Número CAS |
544476-90-6 |
|---|---|
Fórmula molecular |
C16H28Br2O2 |
Peso molecular |
412.2 g/mol |
Nombre IUPAC |
2-(11,11-dibromoundec-10-enoxy)oxane |
InChI |
InChI=1S/C16H28Br2O2/c17-15(18)11-7-5-3-1-2-4-6-9-13-19-16-12-8-10-14-20-16/h11,16H,1-10,12-14H2 |
Clave InChI |
AMOHHOOETJDRHT-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)OCCCCCCCCCC=C(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Butyl 4-[(E)-{4-[2-(9H-carbazol-9-yl)ethoxy]phenyl}diazenyl]benzoate](/img/structure/B14239290.png)
methanone](/img/structure/B14239296.png)



![Ethyl [(3R)-3-hydroxy-3-(thiophen-2-yl)propyl]methylcarbamate](/img/structure/B14239310.png)
![5-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]benzene-1,3-diol](/img/structure/B14239314.png)
![N-{2-[Bis(2-hydroxyethyl)amino]ethyl}nonanamide](/img/structure/B14239333.png)
![4-[4-(Tribromomethanesulfonyl)benzene-1-sulfonyl]morpholine](/img/structure/B14239341.png)


